molecular formula C24H23ClF3N3O4S B2739898 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-30-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2739898
M. Wt: 541.97
InChI Key: GIIAERRLJQKNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H23ClF3N3O4S and its molecular weight is 541.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate antibacterial activity against both Gram-negative and Gram-positive bacterial strains. Notably, a compound bearing a 2-methylphenyl group exhibited significant inhibitory effects on various bacterial strains, including Salmonella typhi and Escherichia coli, highlighting its potential as an active growth inhibitor (Kashif Iqbal et al., 2017).

Anticancer Effects

A study on sulfonamide-derived isatins following molecular hybridization revealed variable in vitro cytotoxicity on hepatocellular carcinoma (HCC) cell lines. Some compounds demonstrated high cytotoxic effects while maintaining safety margins on normal cells, suggesting their potential as effective anticancer agents. Molecular docking further confirmed their binding efficacy to targets such as the epithelial growth factor receptor (EGFR), indicating significant anticancer, apoptotic, anti-angiogenic, and anti-invasive effects (M. Eldeeb et al., 2022).

Antithrombotic Properties

The compound SSR182289A, a novel thrombin inhibitor, exhibited potent oral antithrombotic properties in various animal models, including venous, arterio-venous shunt, and arterial thrombosis models. Its efficacy was comparable or superior to reference antithrombotic agents, showcasing its potential as an effective treatment for thrombosis (J. Lorrain et al., 2003).

Enzyme Inhibition

A series of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives synthesized and evaluated against enzymes such as acetylcholinesterase and butyrylcholinesterase showed promising activity. This highlights the potential of these compounds in the development of treatments for diseases associated with enzyme dysfunction (H. Khalid et al., 2014).

Protection from Chilling Injury

Mefluidide, an N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide derivative, has been shown to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This indicates its potential as an agricultural tool for enhancing plant resilience to low temperatures (M. Tseng & P. Li, 1984).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClF3N3O4S/c25-18-9-8-16(24(26,27)28)12-19(18)29-22(32)15-36(34,35)21-13-31(20-7-3-2-6-17(20)21)14-23(33)30-10-4-1-5-11-30/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIAERRLJQKNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

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